2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound with a complex molecular structure. It incorporates a furan ring, an imidazole ring, and a pyrrolidine ring, making it highly interesting for researchers in fields like medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from commercially available furan-2-carbaldehyde, 4-methoxybenzylamine, and pyrrolidine, a multi-step synthesis is conducted.
Reactions typically involve formation of intermediates through condensation, cyclization, and thiolation reactions.
Key reaction conditions include controlled temperature settings, use of specific catalysts, and protection/deprotection of functional groups.
Industrial Production Methods:
Industrial synthesis focuses on scalability and cost-efficiency, often utilizing continuous flow reactors.
Optimization of reaction conditions to minimize by-products and enhance yield is essential.
Automated synthesis and purification techniques are employed to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings.
Reduction: Reduction can modify specific functional groups, altering the compound’s properties.
Substitution: Various substitution reactions can occur, especially at the imidazole and furan rings.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often involve halides and specific solvents.
Major Products:
Oxidized derivatives with altered electronic properties.
Reduced compounds with modified functional groups.
Substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studies on its interaction with biological molecules and potential bioactivity.
Medicine: Exploration of its pharmacological properties, including anti-inflammatory and anti-cancer potential.
Industry: Utilized in developing novel materials and chemical products.
Mechanism of Action
Effect Mechanism: The compound interacts with specific enzymes or receptors in biological systems.
Molecular Targets: Targets include enzymes involved in metabolic pathways and receptors on cell membranes.
Pathways Involved: It may influence signaling pathways, gene expression, or enzymatic activity, leading to observed biological effects.
Comparison with Similar Compounds
1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole
2-((1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
2-(1H-imidazol-2-ylthio)-1-(furan-2-ylmethyl)-1-(4-methoxyphenyl)ethanone
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Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-17-8-6-16(7-9-17)19-13-22-21(24(19)14-18-5-4-12-27-18)28-15-20(25)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKODMOOFVKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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